molecular formula C16H23BN2O4 B13716740 1-(2-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrrolidine

1-(2-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrrolidine

Cat. No.: B13716740
M. Wt: 318.2 g/mol
InChI Key: CBJFNLMGPCPZPF-UHFFFAOYSA-N
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Description

1-(2-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrrolidine is an organic compound that features a pyrrolidine ring attached to a nitrophenyl group, which is further substituted with a dioxaborolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrrolidine typically involves the following steps:

    Formation of the nitrophenyl intermediate: This step involves nitration of a suitable phenyl precursor to introduce the nitro group.

    Introduction of the dioxaborolane moiety: The nitrophenyl intermediate is then reacted with a dioxaborolane reagent under suitable conditions to form the desired boronate ester.

    Attachment of the pyrrolidine ring: Finally, the pyrrolidine ring is introduced through a substitution reaction, completing the synthesis of the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(2-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrrolidine can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under suitable conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: The major product is typically the corresponding nitro compound.

    Reduction: The major product is the corresponding amine.

    Substitution: The major products depend on the nucleophile used in the reaction.

Scientific Research Applications

1-(2-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrrolidine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecular architectures.

    Biology: The compound can be used in the development of biologically active molecules and as a probe in biochemical assays.

    Industry: It can be used in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 1-(2-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrrolidine involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the dioxaborolane moiety can form stable complexes with various substrates. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: This compound shares the dioxaborolane and nitro functionalities but lacks the pyrrolidine ring.

    Phenylboronic acid pinacol ester: This compound contains the boronic acid pinacol ester moiety but lacks the nitro and pyrrolidine groups.

Uniqueness

1-(2-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrrolidine is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications in various fields. The presence of the pyrrolidine ring, nitro group, and dioxaborolane moiety allows for versatile chemical transformations and interactions with biological targets.

Properties

Molecular Formula

C16H23BN2O4

Molecular Weight

318.2 g/mol

IUPAC Name

1-[2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine

InChI

InChI=1S/C16H23BN2O4/c1-15(2)16(3,4)23-17(22-15)12-7-8-13(14(11-12)19(20)21)18-9-5-6-10-18/h7-8,11H,5-6,9-10H2,1-4H3

InChI Key

CBJFNLMGPCPZPF-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)N3CCCC3)[N+](=O)[O-]

Origin of Product

United States

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